molecular formula C10H13NO B3322847 3-Phenoxycyclobutan-1-amine CAS No. 1541520-86-8

3-Phenoxycyclobutan-1-amine

Cat. No.: B3322847
CAS No.: 1541520-86-8
M. Wt: 163.22
InChI Key: RLGGIPLURZLJFB-UHFFFAOYSA-N
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Description

It consists of a cyclobutane ring substituted with a phenoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxycyclobutan-1-amine typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through a cyclopropanation reaction of allyl chlorides using dibromocarbene. This reaction involves the treatment of 1,1-dibromocyclopropanes with alkylithium reagents.

    Phenoxy Substitution: The phenoxy group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of the cyclobutane intermediate with phenol in the presence of a base.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxycyclobutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The phenoxy group can be reduced to form cyclobutan-1-amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Cyclobutan-1-amine.

    Substitution: Various substituted cyclobutan-1-amines.

Scientific Research Applications

3-Phenoxycyclobutan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenoxycyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutan-1-amine: Lacks the phenoxy group, making it less hydrophobic.

    Phenoxycyclobutane: Lacks the amine group, reducing its ability to form hydrogen bonds.

    Phenylcyclobutan-1-amine: Contains a phenyl group instead of a phenoxy group, altering its electronic properties.

Uniqueness

3-Phenoxycyclobutan-1-amine is unique due to the presence of both the phenoxy and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-phenoxycyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGGIPLURZLJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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